![molecular formula C7H10F5NO B6338787 2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98% CAS No. 1274892-56-6](/img/structure/B6338787.png)
2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pentafluoroethoxy)methyl]pyrrolidine, or 2-PFM, is an organic compound with a variety of industrial and scientific applications. Its unique properties have made it a valuable tool in the study of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-PFM is widely used in scientific research due to its unique properties. It is a useful tool for studying the structure and function of proteins, as it can be used to probe and manipulate the active sites of proteins. It is also used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. Additionally, it is used in the study of drug metabolism, as it can be used to inhibit the activity of drug-metabolizing enzymes.
Wirkmechanismus
2-PFM binds to the active site of proteins and enzymes, where it acts as an inhibitor. This prevents the protein or enzyme from carrying out its normal function. The binding of 2-PFM to the active site is reversible, and the inhibitor can be removed by washing the protein or enzyme with a solution containing a high concentration of salt.
Biochemical and Physiological Effects
2-PFM has a variety of biochemical and physiological effects. It can inhibit the activity of proteins and enzymes, leading to changes in the structure and function of the proteins and enzymes. It can also affect the metabolism of drugs, leading to changes in the concentration of drugs in the body. Additionally, it can affect the production of hormones and other regulatory molecules, leading to changes in the physiology of the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-PFM is a useful tool for laboratory experiments due to its ability to bind to the active sites of proteins and enzymes. This allows researchers to study the structure and function of proteins and enzymes in a controlled environment. However, 2-PFM has some limitations. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. Additionally, it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-PFM. It could be used to develop new inhibitors for proteins and enzymes, which could be used to treat a variety of diseases. Additionally, it could be used to study the structure and function of proteins and enzymes in vivo, which could lead to a better understanding of how these molecules work in the body. Finally, it could be used to develop new drugs and drug delivery systems, which could lead to more effective treatments for a variety of diseases.
Synthesemethoden
2-PFM is synthesized from pyrrolidine and pentafluoroethanol. A palladium-catalyzed Suzuki–Miyaura cross-coupling reaction is used to form a carbon–carbon bond between the two compounds. The reaction is carried out in an aqueous solution, and the product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-4-5-2-1-3-13-5/h5,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAZMVMKIOSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pentafluoroethoxy)methyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


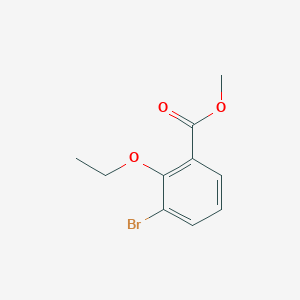
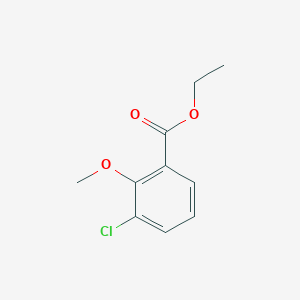
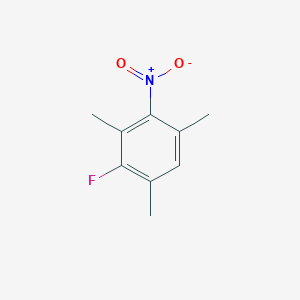

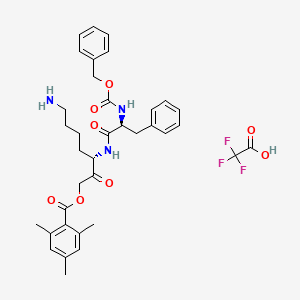
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)


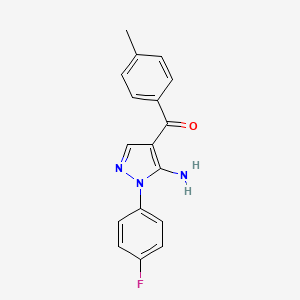
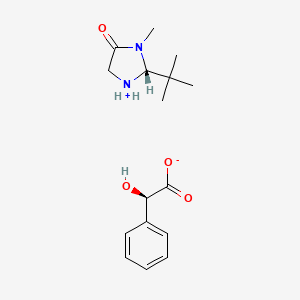
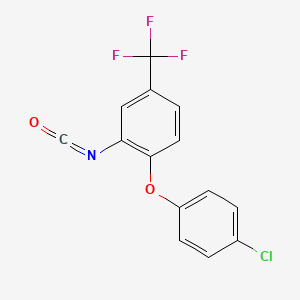
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)